molecular formula C20H21N5O4S B10985246 methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B10985246
M. Wt: 427.5 g/mol
InChI Key: UFIFZTRFSFQKBK-UHFFFAOYSA-N
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Description

Methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a combination of indazole, pyrrolidine, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indazole and pyrrolidine intermediates, followed by their coupling with a thiazole derivative. The final step involves esterification to introduce the methyl ester group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .

Mechanism of Action

The mechanism of action of methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole, pyrrolidine, and thiazole derivatives, such as:

Uniqueness

Methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its combination of three distinct heterocyclic moieties, which confer a range of chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C20H21N5O4S

Molecular Weight

427.5 g/mol

IUPAC Name

methyl 2-[[1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carbonyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H21N5O4S/c1-10(2)16-15(19(28)29-3)21-20(30-16)22-18(27)11-8-14(26)25(9-11)17-12-6-4-5-7-13(12)23-24-17/h4-7,10-11H,8-9H2,1-3H3,(H,23,24)(H,21,22,27)

InChI Key

UFIFZTRFSFQKBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43)C(=O)OC

Origin of Product

United States

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